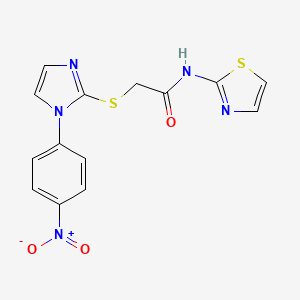![molecular formula C20H16BrClO5 B2677529 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 848990-37-4](/img/structure/B2677529.png)
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the coumarin family and is known for its diverse range of biological properties.
Mécanisme D'action
The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators such as prostaglandins. The compound also exerts its antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. The anticancer activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid are diverse. The compound has been shown to reduce inflammation, protect cells from oxidative damage, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects, reduce blood pressure, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid in lab experiments include its diverse range of biological properties, its ability to inhibit COX-2 activity, and its potent anticancer activity. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the compound's potential as an anticancer agent in combination with other chemotherapeutic agents could be explored. Finally, the compound's pharmacokinetics and pharmacodynamics could be further studied to optimize its use in clinical settings.
Conclusion:
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a chemical compound with diverse biological properties and significant potential in scientific research. Its ability to inhibit COX-2 activity, scavenge free radicals, and inhibit cancer cell growth make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and explore its potential in clinical settings.
Méthodes De Synthèse
The synthesis of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves the reaction between 7-hydroxy-4-methylcoumarin, 2-bromobenzyl bromide, and 3-chloropropionic acid in the presence of a base. The reaction proceeds under reflux conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has shown significant potential in scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, the compound has exhibited potent anticancer activity against a range of cancer cell lines.
Propriétés
IUPAC Name |
3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO5/c1-11-13(6-7-19(23)24)20(25)27-17-9-18(16(22)8-14(11)17)26-10-12-4-2-3-5-15(12)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRKCCIXZLXLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

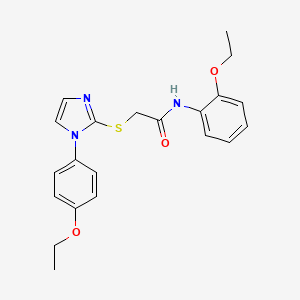
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)
![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

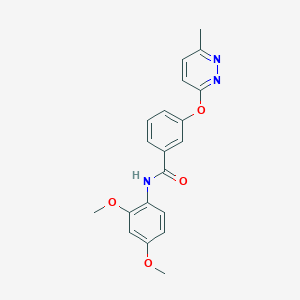
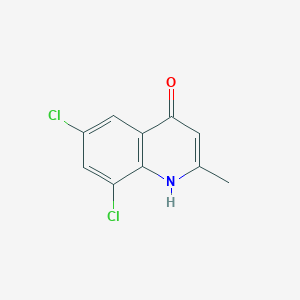
![1,7-dimethyl-8-(2-(4-methylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677457.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
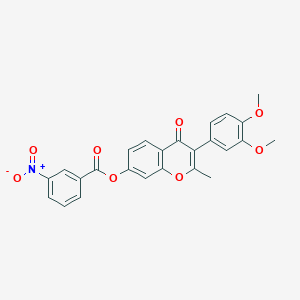
![7-Fluoro-3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2677468.png)
